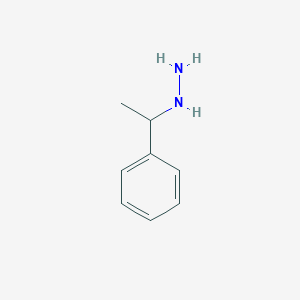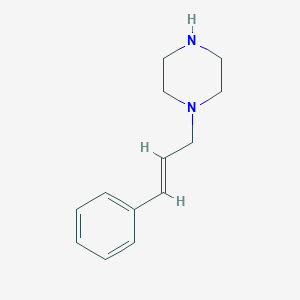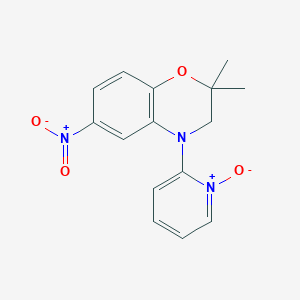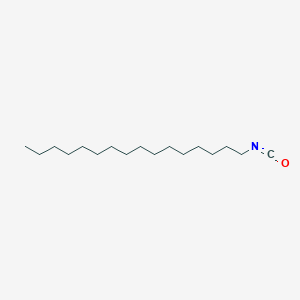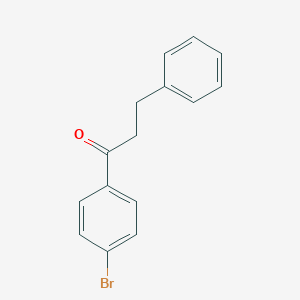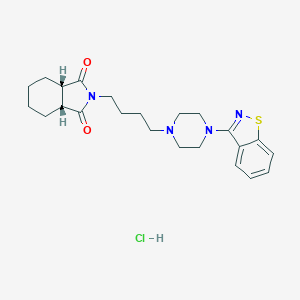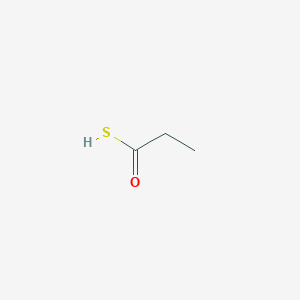
Propanethioic acid
描述
Propanethioic acid, also known as 1-propanethiol, is a compound that has been studied for its ability to form self-assembled monolayers (SAMs) on gold surfaces. The detailed mechanisms of SAM formation, including physi- and chemisorption, pit formation, and domain growth, have been observed in real-time using in situ scanning tunneling microscopy (STM) .
Synthesis Analysis
The synthesis of compounds related to propanethioic acid, such as propane-1,3-dithiol equivalents, has been explored. For instance, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione has been used as an odorless and efficient equivalent for thioacetalization reactions under solvent-free conditions . Additionally, polymeric reagents with propane-1,3-dithiol functions have been developed for supported organic syntheses, demonstrating the ability to convert carbonyl compounds into 1,3-dithiane derivatives .
Molecular Structure Analysis
The molecular structure of propanethioic acid derivatives has been investigated. For example, the conformational space of 1,3-propanedithiol, a pharmacophore of antioxidant dihydrolipoic acid, has been explored, revealing a shallow conformational potential energy surface and suggesting increased flexibility in polar solvents .
Chemical Reactions Analysis
Propanethioic acid and its derivatives participate in various chemical reactions. The selective oxidation of propane to produce acrylic and acetic acids has been studied using mixed oxide catalysts, highlighting the importance of multicomponent oxide catalysis . Additionally, derivatives of propane-1,3-dithiol have been synthesized and found to possess insecticidal properties similar to those of nereistoxin .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanethioic acid derivatives have been characterized through various methods. For instance, the crystal structure of propane-1,3-diphosphonic acid has been determined, revealing hydrogen-bonded rings that shape the molecule into distinct conformations . The synthesis and crystal structure of propane-1,2,3-triamine trihydrochloride monohydrate have also been reported, providing insights into the hydrogen-bond interactions and molecular mechanics calculations . Furthermore, the preparative synthesis method for 3-(aminothiocarbonylthio)propanoic acids has been optimized, shortening the initial stage of dithiocarbamic acid salt formation . Lastly, the crystal structure of a compound formed from the reaction of propane-1,2-diamine with pyridine-2,6-dicarboxylic acid has been elucidated, showcasing a significant π-π stacking interaction and a wide range of non-covalent interactions .
科学研究应用
-
Chemical Analysis
- Propanethioic acid can be analyzed using a reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- The mobile phase of the HPLC method contains acetonitrile (MeCN), water, and phosphoric acid .
- For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
-
Polymer Research
- Although not directly related to Propanethioic acid, research on polypropylene (PP), a polymer that consists of propylene monomers joined together in an unbent chain, has been conducted .
- PP has numerous applications across sectors like biomedical, automotive, aerospace, and air/water filtration .
- Challenges such as limited UV resistance, bonding issues, and flammability are noted .
-
Nanotechnology
- While not directly involving Propanethioic acid, silica-based nanoparticles have been used in various applications .
- These nanoparticles can be functionalized for different uses, including advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .
- The surface modification step plays a crucial role in determining the properties of the silica surface .
-
Biomedical Applications
- Polylactic acid (PLA), a degradable and environmentally friendly polymer, has been used in various biomedical applications .
- PLA blocks and blends play significant roles in drug delivery, implants, and tissue engineering .
- The properties of PLA can be improved by adding modified additives during synthesis, or by directly blending it with other polymers .
未来方向
Research studies in the fields of science and engineering are directed towards the synthesis, design, development, and consumption of environment-friendly chemical species to replace traditional toxic chemicals . This includes the exploration of environment-friendly corrosion inhibitors, such as propanethioic acid .
属性
IUPAC Name |
propanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-2-3(4)5/h2H2,1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOODSCBKXPPKHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075156 | |
| Record name | Propanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanethioic acid | |
CAS RN |
1892-31-5 | |
| Record name | Thiopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanethioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1892-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanethioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanethioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanethioic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSX8CJ46RR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



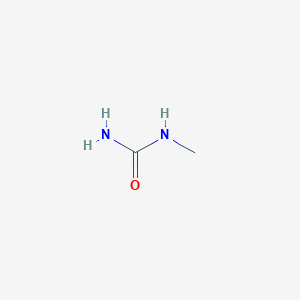
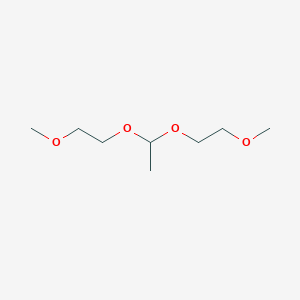
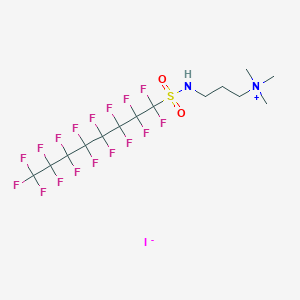
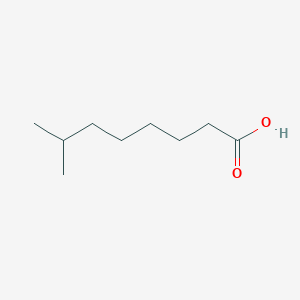
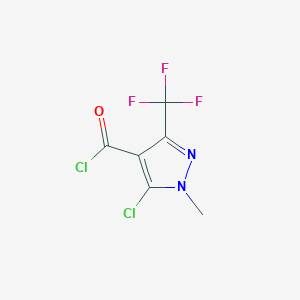
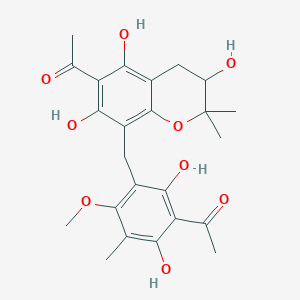
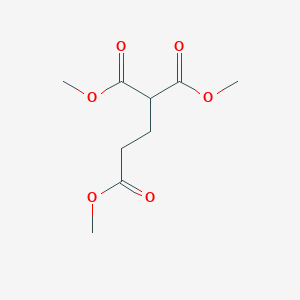
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
